molecular formula C10H13BrO2 B13633782 3-(2-Bromo-5-methoxyphenyl)propan-1-ol

3-(2-Bromo-5-methoxyphenyl)propan-1-ol

Cat. No.: B13633782
M. Wt: 245.11 g/mol
InChI Key: MTWHMTSEYDQVDO-UHFFFAOYSA-N
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Description

3-(2-Bromo-5-methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H13BrO2 It is a brominated phenylpropanol derivative, characterized by the presence of a bromine atom and a methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-5-methoxyphenyl)propan-1-ol typically involves the bromination of 3-(2-methoxyphenyl)propan-1-ol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Bromo-5-methoxyphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group on the phenyl ring contribute to its reactivity and binding affinity with various enzymes and receptors. The compound may exert its effects through electrophilic aromatic substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromo-5-methoxyphenyl)propan-1-ol is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

3-(2-bromo-5-methoxyphenyl)propan-1-ol

InChI

InChI=1S/C10H13BrO2/c1-13-9-4-5-10(11)8(7-9)3-2-6-12/h4-5,7,12H,2-3,6H2,1H3

InChI Key

MTWHMTSEYDQVDO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)CCCO

Origin of Product

United States

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